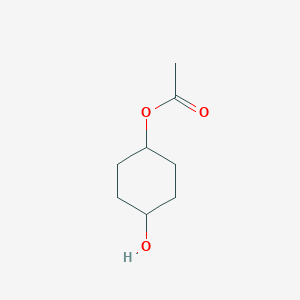

(4-Hydroxycyclohexyl) acetate

Description

Structural Features and Core Chemical Motif of Cyclohexyl Esters

The core of (4-Hydroxycyclohexyl) acetate (B1210297) is the cyclohexyl ester motif. Cyclohexyl esters are a class of organic compounds derived from the esterification of a cyclohexanol (B46403) with a carboxylic acid. solubilityofthings.com In the case of (4-Hydroxycyclohexyl) acetate, the parent alcohol is 4-hydroxycyclohexanol, and the acid is acetic acid.

The structure combines a nonpolar cyclohexyl ring with polar hydroxyl and ester functional groups. ontosight.ai This duality in polarity influences its solubility, which is generally limited in water but higher in organic solvents. solubilityofthings.com The presence of the hydroxyl group also allows for hydrogen bonding, a key factor in its physical properties. cymitquimica.com

Table 1: Structural and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H14O3 nih.gov |

| Molecular Weight | 158.19 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| Appearance | White crystalline solid chembk.com |

| Boiling Point | 312 °C chembk.com |

Note: The data in this table is interactive and can be sorted by clicking on the column headers.

Significance as Intermediates in Advanced Organic Synthesis

This compound and its derivatives are valuable intermediates in organic synthesis, finding applications in the creation of more complex molecules. chembk.comsmolecule.com The two functional groups—hydroxyl and ester—provide reactive sites for a variety of chemical transformations.

The ester group can undergo hydrolysis to yield 4-hydroxycyclohexanol and acetic acid. smolecule.com Conversely, the hydroxyl group can participate in further esterification or oxidation reactions to form the corresponding ketone. smolecule.comchembk.com These reactions are fundamental to its role in building molecular complexity. For instance, derivatives of this compound are used in the synthesis of pharmaceuticals and fragrances. cymitquimica.comsmolecule.com Research has also pointed to its utility in the preparation of plasticizers and antioxidants. researchgate.net

Overview of Stereoisomerism in Hydroxycyclohexyl Derivatives

A critical aspect of the chemistry of this compound is its stereoisomerism. Due to the substituted cyclohexane (B81311) ring, the compound can exist as different stereoisomers, primarily cis and trans isomers. smolecule.com These isomers differ in the spatial orientation of the hydroxyl and acetate groups relative to the plane of the cyclohexane ring.

In the cis isomer, both the hydroxyl and acetate groups are on the same side of the ring. In the trans isomer, they are on opposite sides. This seemingly subtle difference in three-dimensional structure can lead to significant variations in physical properties and biological activity. nih.govgoogle.com For example, in related hydroxycyclohexyl compounds, the trans isomer has been shown to have distinct biological activity compared to the cis isomer. nih.gov

Table 2: Stereoisomers of this compound

| Isomer | Description |

|---|---|

| cis-(4-Hydroxycyclohexyl) acetate | The hydroxyl and acetate groups are on the same side of the cyclohexane ring. smolecule.com |

Note: The data in this table is interactive and can be sorted by clicking on the column headers.

The separation and characterization of these stereoisomers are crucial for applications where specific three-dimensional arrangements are required, such as in the development of stereospecific pharmaceuticals. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

58512-50-8; 68592-22-3 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.197 |

IUPAC Name |

(4-hydroxycyclohexyl) acetate |

InChI |

InChI=1S/C8H14O3/c1-6(9)11-8-4-2-7(10)3-5-8/h7-8,10H,2-5H2,1H3 |

InChI Key |

RUYPDZUOLYBUBS-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1CCC(CC1)O |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Esterification Strategies for (4-Hydroxycyclohexyl) Acetate (B1210297) Derivatives

The formation of the ester linkage in (4-Hydroxycyclohexyl) acetate and its analogs is a cornerstone of its synthesis. This can be achieved through several strategic approaches, primarily involving the esterification of 1,4-cyclohexanediol (B33098).

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid or its anhydride (B1165640) with an alcohol. In the context of this compound, this typically involves the reaction of 1,4-cyclohexanediol with acetic acid or acetic anhydride. rug.nl The direct acetylation of cyclohexanol (B46403) derivatives can be accomplished using reagents like acetic anhydride or acetyl chloride, often in the presence of a catalyst such as pyridine. smolecule.com

One common method is the Fischer-Speier esterification, which is a reversible acid-catalyzed condensation reaction. nih.gov While effective, this method can have drawbacks such as side reactions like ether formation. rug.nl To circumvent these issues, alternative methods have been developed. For instance, the use of solid acid catalysts offers a more environmentally friendly and often more selective approach. rug.nlresearchgate.net

A novel process for producing cyclohexanol involves the esterification of cyclohexene (B86901) with acetic acid to form cyclohexyl acetate, which is subsequently hydrogenated. This method boasts a higher equilibrium conversion of cyclohexene compared to direct hydration. researchgate.net

| Reactants | Catalyst/Reagent | Product | Key Features |

| 1,4-Cyclohexanediol, Acetic Anhydride | Pyridine | This compound | Direct acetylation |

| Cyclohexene, Acetic Acid | Amberlyst 15 | Cyclohexyl acetate | Higher conversion than direct hydration |

| Carboxylic Acids, Alcohols | Dried Dowex H+/NaI | Esters | High yield, energy-efficient, reusable catalyst |

Acid-Catalyzed Esterification Processes

Acid catalysis is a fundamental principle in many esterification reactions. Both Brønsted and Lewis acids can be employed to facilitate the reaction between an alcohol and a carboxylic acid. rug.nl Traditional methods often utilize strong mineral acids like sulfuric acid. nih.gov However, concerns over acidic waste and side reactions have prompted the investigation of milder and more selective catalysts. rug.nl

Lewis acids, for example, are attractive for industrial applications due to their high catalytic activity at low concentrations, leading to reduced waste. rug.nl Another approach involves the acid-catalyzed dehydration-condensation of 1,4-cyclohexanediol, which can be a route to related compounds. acs.org

Hydroxymethylation Reactions for Cyclohexanol Derivatives

Hydroxymethylation, the addition of a hydroxymethyl (–CH₂OH) group, is a key transformation for creating more complex cyclohexanol derivatives. This reaction can be achieved by reacting a cyclohexanone (B45756) precursor with formaldehyde (B43269) in the presence of a base. smolecule.com For instance, 2-(hydroxymethyl)cyclohexanone (B1294659) can be synthesized through the hydroxymethylation of cyclohexanone using formaldehyde and a base like potassium carbonate. This intermediate can then be reduced to yield 2-hydroxymethylcyclohexanol.

Another strategy involves the use of Grignard reagents. For example, reacting (isopropoxydimethylsilyl)methyl chloride with magnesium generates a Grignard reagent that can then be added to cyclohexanone to form 1-(hydroxymethyl)cyclohexanol. evitachem.comlookchem.com

| Precursor | Reagent | Product |

| Cyclohexanone | Formaldehyde, Base | 2-(Hydroxymethyl)cyclohexanone |

| Cyclohexanone | (Isopropoxydimethylsilyl)methylmagnesium chloride | 1-(Hydroxymethyl)cyclohexanol |

Oxidative Transformations of the Hydroxyl Moiety

The hydroxyl group of this compound is susceptible to oxidation, leading to the formation of the corresponding ketone, 4-acetoxycyclohexanone. This transformation is a common reaction in organic synthesis. smolecule.com The presence of both the alcohol and acetate functionalities allows for selective reactions. For example, the hydroxyl group can be oxidized to form aldehydes or carboxylic acids. smolecule.com The specific product depends on the oxidizing agent and reaction conditions employed.

Reductive Transformations of the Ester Functional Group

The ester group in this compound can be reduced to an alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com This reaction converts the acetate moiety into a primary alcohol, yielding 1,4-cyclohexanediol. The ester group can also be reduced to form alcohols through other reduction reactions.

Nucleophilic Substitution Reactions Involving Acetate Moieties

The acetate group in cyclohexyl acetates can act as a leaving group in nucleophilic substitution reactions. masterorganicchemistry.com This allows for the introduction of a variety of other functional groups onto the cyclohexane (B81311) ring. The reaction proceeds through a nucleophilic acyl substitution mechanism, where a nucleophile attacks the carbonyl carbon of the acetate group, leading to the displacement of the acetate. masterorganicchemistry.com

For instance, the hydrolysis of the acetate group, a common nucleophilic substitution reaction, yields 4-hydroxycyclohexanol and acetic acid. smolecule.com This reaction can be catalyzed by either an acid or a base. smolecule.com In some cases, intramolecular nucleophilic substitution can occur, leading to the formation of cyclic ethers. libretexts.org

Mechanisms of Esterification and Transesterification

The formation of this compound can be achieved through the esterification of a cyclohexanol derivative. A common method involves the reaction of cyclohexene with acetic acid, which has been studied using catalysts like cation-exchange resins (Amberlyst-15) and acid-treated clay (Filtrol-24). researchgate.net The reaction kinetics often follow a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model. researchgate.net The process can also utilize aqueous acetic acid to simultaneously produce cyclohexyl acetate and cyclohexanol. researchgate.net

Transesterification is another key process, involving the exchange of the alkoxy group of an ester. This reaction can be catalyzed by both acids and bases. wikipedia.orgmasterorganicchemistry.com In an acid-catalyzed mechanism, the carbonyl group is protonated, enhancing its electrophilicity for attack by an alcohol. wikipedia.orgmasterorganicchemistry.com A base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide ion on the ester, forming a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com The equilibrium of the reaction is influenced by the relative energies of the reactants and products. wikipedia.org In the context of this compound, transesterification can be used to convert it to other esters or to synthesize it from a different cyclohexyl ester. For instance, the transesterification of cyclohexyl acetate with n-butanol has been studied, which can also lead to the side product butyl cyclohexyl ether. researchgate.net

Enzyme-catalyzed transesterification, particularly using lipases, offers a green alternative for the synthesis of such esters. wikipedia.org

Interactive Data Table: Catalysts and Conditions for Esterification and Transesterification

| Reaction Type | Catalyst | Temperature Range (°C) | Key Findings | Reference |

| Esterification | Amberlyst-15 | 70–120 | Follows LHHW model. | researchgate.net |

| Esterification | Filtrol-24 | 70–120 | Effective for synthesizing cyclohexyl acetate. | researchgate.net |

| Transesterification | Acid or Base | 120–160 (for n-butanol) | Equilibrium driven; can form ether byproducts. | researchgate.netwikipedia.org |

| Transesterification | Lipases | Varied | Enzymatic route for ester synthesis. | wikipedia.org |

Mechanistic Pathways for Oxidation of Cyclohexanols

The oxidation of the hydroxyl group in cyclohexanols, the precursors to this compound, can proceed through various mechanistic pathways to yield ketones. pearson.com A common mechanism, particularly with chromium-based reagents, involves a process akin to an E2 elimination. pressbooks.pub This entails the formation of a chromate (B82759) ester intermediate, followed by the removal of a proton from the carbon bearing the hydroxyl group, leading to the formation of a carbonyl group. pressbooks.pubmasterorganicchemistry.com

The oxidation of cyclohexanol can also be initiated by hydroxyl radicals, leading to a variety of products. psu.edu Hydrogen abstraction can occur at different positions on the cyclohexane ring, resulting in the formation of cyclohexanone as well as various hydroxycyclohexanones. psu.edu For instance, studies on the gas-phase reaction of hydroxyl radicals with cyclohexanol have identified cyclohexanone, 3-hydroxycyclohexanone, and 4-hydroxycyclohexanone (B83380) as products, indicating that oxidation is not limited to the carbon bearing the initial hydroxyl group. psu.edu

In liquid-phase oxidation, the process is often a radical chain reaction. researchgate.netresearchgate.net The oxidation of cyclohexanol can lead to the formation of hydroperoxides, such as 4-hydroxycyclohexyl hydroperoxide, which can then decompose to form products like 4-hydroxycyclohexanone. researchgate.netresearchgate.net The presence of metal catalysts, such as cobalt or manganese compounds, can influence the decomposition pathways of these peroxy intermediates. researchgate.net

The oxidation of secondary alcohols, like 4-hydroxycyclohexanol, to ketones is a fundamental transformation. khanacademy.org Reagents like Dess-Martin periodinane are effective for this conversion. pressbooks.pub The mechanism generally involves the formation of a good leaving group on the oxygen, followed by deprotonation at the adjacent carbon to form the C=O double bond. masterorganicchemistry.com

Interactive Data Table: Products from Cyclohexanol Oxidation

| Oxidant/Initiator | Key Intermediates | Major Products | Mechanistic Feature | Reference |

| Cr(VI) Reagents | Chromate ester | Cyclohexanone | E2-like elimination. | pressbooks.pubmasterorganicchemistry.com |

| Hydroxyl Radical (Gas Phase) | Alkoxy radicals | Cyclohexanone, Hydroxycyclohexanones | H-abstraction at various ring positions. | psu.edu |

| Molecular Oxygen (Liquid Phase) | Hydroperoxides | Cyclohexanone, Hydroxycyclohexanones | Radical chain mechanism. | researchgate.netresearchgate.net |

| Dess-Martin Periodinane | Periodinane intermediate | Ketone | Formation of a good leaving group on oxygen. | pressbooks.pub |

Mechanistic Pathways for Reduction of Cyclohexyl Esters

The reduction of cyclohexyl esters, such as this compound, to alcohols typically proceeds via nucleophilic acyl substitution. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. libretexts.orglibretexts.org The mechanism involves the initial attack of a hydride ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org This is followed by the elimination of the alkoxide leaving group, which in the case of this compound would be the 4-hydroxycyclohexyloxy group, to form an aldehyde intermediate. libretexts.orglibretexts.org Since aldehydes are more reactive towards reduction than esters, the aldehyde is immediately reduced by another equivalent of the hydride reagent to a primary alcohol upon acidic workup. libretexts.org

It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org However, the use of specific reagents can allow for the isolation of the intermediate aldehyde. Diisobutylaluminum hydride (DIBAL-H) is often employed for the partial reduction of esters to aldehydes, a reaction typically carried out at low temperatures (e.g., -78 °C) to prevent further reduction to the alcohol. libretexts.orglibretexts.org

The catalytic hydrogenation of cyclohexyl acetate to cyclohexanol is another important industrial process. mdpi.com Copper-based catalysts, often supported on materials like MgO/Al₂O₃, are effective for this reaction. mdpi.com The mechanism involves the adsorption of the ester onto the catalyst surface, where the carbonyl group is hydrogenated. The nature of the active sites on the catalyst, such as the ratio of Cu⁺ to Cu⁰ species, can significantly influence the reaction's efficiency and selectivity. mdpi.comacs.org

Interactive Data Table: Reagents for Cyclohexyl Ester Reduction

| Reagent | Product(s) | Mechanistic Detail | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Nucleophilic acyl substitution followed by further reduction. | libretexts.orglibretexts.org |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde | Partial reduction, intermediate aldehyde is isolated. | libretexts.orglibretexts.org |

| Catalytic Hydrogenation (e.g., Cu-based catalysts) | Alcohol | Surface-catalyzed hydrogenation of the carbonyl group. | mdpi.comacs.org |

Concerted Metalation-Deprotonation (CMD) in Oxidative Coupling Reactions involving Acetates

The Concerted Metalation-Deprotonation (CMD) mechanism is a key pathway in transition-metal-catalyzed C-H activation reactions, where an acetate ligand often plays a crucial role as an internal base. wikipedia.org This process involves a single transition state where the cleavage of a C-H bond and the formation of a new carbon-metal bond occur simultaneously with the deprotonation of the substrate by the acetate. wikipedia.orgrsc.org

In reactions involving palladium catalysts, the CMD mechanism is frequently proposed for the activation of C-H bonds. nih.govmdpi.com The acetate ligand, often originating from the palladium(II) acetate precatalyst, facilitates the proton abstraction. acs.orgacs.org The efficiency of this process can be influenced by the acidity of the reaction medium and the nature of the directing group on the substrate. nih.govmdpi.com Computational studies have shown that strong acids can enhance the coordination of the substrate to the palladium catalyst and lower the energy barrier for C-H activation. mdpi.com

The CMD mechanism is not limited to palladium and has been observed with other late transition metals like rhodium(III), iridium(III), and ruthenium(II). wikipedia.org The rate of the C-H activation can be dependent on the pKa of the carboxylate used, with a correlation observed up to a certain pKa value, after which the rate may decrease. acs.org The kinetics of these reactions can vary, sometimes showing zero-order dependence on the substrate when it is in a 1:1 ratio with the metal complex, and first-order dependence when the substrate is in excess. acs.org

The acetate ligand can be viewed as an "ambiphilic metal-ligand assistance" (AMLA) agent, highlighting its dual role as a ligand and a base in the transition state. wikipedia.org This mechanistic understanding is crucial for the development of new C-H functionalization reactions, including direct arylation and alkylation. wikipedia.org

Interactive Data Table: Factors Influencing CMD Reactions with Acetates

| Factor | Influence on CMD Mechanism | Example Metal | Reference |

| Ligand Basicity (pKa) | Correlates with reaction rate up to a certain point. | Rhodium | acs.org |

| Acidity of Medium | Can affect regioselectivity and catalyst activity. | Palladium | nih.govmdpi.com |

| Substrate Concentration | Can alter the reaction kinetics (e.g., from zero to first order). | Rhodium | acs.org |

| Directing Group | Influences the coordination to the metal center. | Palladium | mdpi.com |

Pinacol (B44631) Rearrangement Mechanisms in Hydroxycyclohexyl Systems

The pinacol rearrangement is an acid-catalyzed reaction of 1,2-diols that results in the formation of a carbonyl compound through a 1,2-rearrangement. wikipedia.orgchemistrysteps.commasterorganicchemistry.com In cyclohexyl systems, the stereochemistry of the diol plays a critical role in determining the reaction's outcome. spcmc.ac.in The reaction is initiated by the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. wikipedia.orgchemistrysteps.com

The subsequent step involves the migration of an alkyl or hydride group from the adjacent carbon to the carbocation center. wikipedia.org The driving force for this rearrangement is the formation of a more stable oxonium ion, where the positive charge is stabilized by the lone pair of electrons on the remaining oxygen atom. wikipedia.org The migratory aptitude of different groups generally follows the order: phenyl > hydride > tertiary alkyl > secondary alkyl > methyl. wikipedia.org

In cyclic systems like cyclohexane-1,2-diols, the conformation of the ring and the relative orientation of the substituents are crucial. spcmc.ac.in There is a strong stereoelectronic preference for the migration of a group that is anti-periplanar to the leaving group. spcmc.ac.instackexchange.com If a group in the anti-periplanar position is not available for migration, ring contraction can occur, where a carbon atom of the ring itself migrates. wikipedia.orgstackexchange.com

For example, the rearrangement of cis-1,2-dimethylcyclohexane-1,2-diol predominantly yields 2,2-dimethylcyclohexanone, while the trans-isomer undergoes ring contraction to give 1-acetyl-1-methylcyclopentane. spcmc.ac.in This demonstrates that the stereochemical arrangement of the diol dictates the major product. spcmc.ac.in In the case of unsubstituted cyclohexane-1,2-diol, ring contraction to form a cyclopentyl derivative is often a significant pathway, suggesting the reaction is kinetically controlled. stackexchange.com

Interactive Data Table: Stereochemical Control in Pinacol Rearrangements of Cyclohexanediols

| Starting Diol Isomer | Key Stereochemical Feature | Major Product Type | Mechanistic Rationale | Reference |

| cis-1,2-dimethylcyclohexane-1,2-diol | Axial hydroxyl group can leave, allowing for methyl migration. | Ring-retained ketone (2,2-dimethylcyclohexanone) | Migration of an anti-periplanar group. | spcmc.ac.in |

| trans-1,2-dimethylcyclohexane-1,2-diol | Anti-periplanar arrangement favors ring bond migration. | Ring-contracted product (1-acetyl-1-methylcyclopentane) | Stereoelectronic control favoring ring contraction. | spcmc.ac.in |

| Unsubstituted cyclohexane-1,2-diol | Interconversion between cis and trans isomers is possible under reaction conditions. | Ring-contracted product (cyclopentanecarbaldehyde) often predominates. | Kinetically controlled pathway with a preference for anti-periplanar migration leading to ring contraction. | stackexchange.com |

Cis-Trans Epimerization Mechanisms of Hydroxycyclohexyl Amides and Related Systems

The interconversion between cis and trans isomers of substituted cyclohexanes, such as N-(4-hydroxycyclohexyl)-acetamide, is a process known as epimerization. academie-sciences.frresearchgate.net This transformation can be catalyzed under certain conditions, for example, using Raney-Ni as a catalyst in a hydrogen atmosphere. academie-sciences.frresearchgate.net The mechanism of this epimerization has been investigated using theoretical methods like density functional theory (DFT). academie-sciences.frresearchgate.net

A proposed pathway for the cis-trans epimerization of N-(4-hydroxycyclohexyl)-acetamide involves the formation of intermediate species, including free radicals and a ketone. academie-sciences.fr The reaction can proceed through the dehydrogenation of the alcohol to a ketone (4-acetamide-cyclohexanone), followed by hydrogenation back to the alcohol, which can result in a mixture of cis and trans isomers. academie-sciences.frresearchgate.net The final ratio of isomers is often controlled by thermodynamic equilibrium. researchgate.net

The polarity of the solvent has been shown to play a significant role in the epimerization process. academie-sciences.fr An increase in solvent polarity can favor the formation of the trans isomer, which is often the more stable configuration. academie-sciences.fr This is attributed to the stabilization of radical intermediates by the polar solvent, providing a lower energy pathway for the reaction. academie-sciences.fr Temperature and pressure, however, have been found to have a negligible effect on the reaction pathway itself. academie-sciences.fr

Free Radical Intermediates in Epimerization

The involvement of free radical intermediates is a key aspect of some epimerization mechanisms in substituted cyclohexanes. academie-sciences.frnsf.gov For N-(4-hydroxycyclohexyl)-acetamide, it is proposed that the cis and trans isomers can be converted into their respective free radical intermediates. academie-sciences.fr These radicals can then interconvert through a common intermediate, which can subsequently lead to the formation of 4-acetamide-cyclohexanone. academie-sciences.fr This ketone intermediate can then be reduced back to either the cis or trans alcohol. academie-sciences.fr

More generally, the epimerization of tertiary carbon centers in cyclic alkanes can be achieved through the reversible cleavage of a C-H bond to form a radical intermediate. nsf.gov This process requires a suitable hydrogen atom donor to quench the tertiary radical. nsf.gov In some systems, water has been found to be critical for the success of the epimerization, potentially by reacting with other components in the system to generate an effective hydrogen atom shuttle. nsf.gov The formation of five- or six-membered rings through radical cyclization is a common feature in radical reactions involving cyclic systems. libretexts.org

Interactive Data Table: Factors in Cis-Trans Epimerization of N-(4-hydroxycyclohexyl)-acetamide

| Factor | Effect on Epimerization | Proposed Mechanism | Reference |

| Catalyst (Raney-Ni) | Facilitates the interconversion of isomers. | Dehydrogenation-hydrogenation via a ketone intermediate. | academie-sciences.frresearchgate.net |

| Solvent Polarity | Increased polarity favors the more stable trans isomer. | Stabilization of radical intermediates. | academie-sciences.fr |

| Temperature | No significant effect on the reaction pathway. | The fundamental pathway remains the same. | academie-sciences.fr |

| Pressure | No significant effect on the reaction pathway. | The fundamental pathway remains the same. | academie-sciences.fr |

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Investigations

Research indicates that polar solvents are particularly effective in promoting the conversion of the cis isomer to the more thermodynamically stable trans isomer. researchgate.net This is attributed to the ability of polar solvents to stabilize the charged or polar transition states and intermediates involved in the epimerization pathway. For instance, studies have shown that increasing the solvent polarity leads to a higher ratio of the trans to cis isomer at equilibrium. researchgate.net Water, being a highly polar protic solvent, has been identified as a particularly effective medium for this transformation, facilitating a favorable performance for the epimerization reaction. researchgate.net

The effect of different solvents on the epimerization of N-(4-hydroxycyclohexyl)-acetamide, which serves as a model for (4-Hydroxycyclohexyl) acetate (B1210297), is summarized in the table below. The data illustrates a clear trend where more polar solvents lead to a higher percentage of the desired trans isomer.

Table 1: Influence of Solvent on the Epimerization of N-(4-hydroxycyclohexyl)-acetamide

| Solvent | Dielectric Constant (ε) at 20°C | trans-isomer content (%) |

| Dioxane | 2.2 | 58.2 |

| Tetrahydrofuran | 7.6 | 60.5 |

| Acetone | 20.7 | 62.3 |

| Ethanol | 24.6 | 65.4 |

| Methanol | 32.7 | 68.1 |

| Water | 80.1 | 70.5 |

This data is based on the epimerization of N-(4-hydroxycyclohexyl)-acetamide and is presented as an illustrative model for the behavior of (4-Hydroxycyclohexyl) acetate.

The mechanism likely involves the solvent's ability to engage in hydrogen bonding and dipole-dipole interactions with the hydroxyl group and the ester or amide functionality. These interactions can lower the activation energy for the epimerization process. In non-polar solvents, the stabilization of polar intermediates is less effective, resulting in a slower reaction rate and a lower proportion of the trans isomer in the final mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). The molecule exists as cis and trans stereoisomers, and NMR is crucial for their differentiation.

In ¹H NMR spectroscopy, the chemical environment of each proton is mapped, providing information on connectivity and stereochemistry. For this compound, distinct signals are expected for the protons of the acetate methyl group, the methine protons attached to the oxygen-bearing carbons, and the methylene (B1212753) protons of the cyclohexane (B81311) ring.

The key expected signals include:

Acetate Methyl Protons (-OOC-CH₃): A sharp singlet appearing in the upfield region, typically around δ 2.0 ppm. This signal is characteristic of the methyl protons of an acetate group.

Methine Proton on Acetoxy-substituted Carbon (CH-OAc): A multiplet located significantly downfield due to the deshielding effect of the adjacent ester oxygen. Its chemical shift is typically in the range of δ 4.5-5.0 ppm. The splitting pattern and chemical shift can vary between the cis and trans isomers.

Methine Proton on Hydroxy-substituted Carbon (CH-OH): A multiplet that is also shifted downfield, generally found between δ 3.5-4.0 ppm. The presence of the hydroxyl group also influences its position.

Cyclohexane Ring Protons (-CH₂-): A series of complex, overlapping multiplets in the upfield region, typically between δ 1.2-2.2 ppm. The axial and equatorial protons are chemically non-equivalent, leading to complex splitting patterns.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is variable and dependent on solvent, concentration, and temperature.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Acetate Methyl (-CH₃) | ~2.0 | Singlet (s) |

| Methine (CH-OH) | 3.5 - 4.0 | Multiplet (m) |

| Methine (CH-OAc) | 4.5 - 5.0 | Multiplet (m) |

| Cyclohexane Ring (-CH₂-) | 1.2 - 2.2 | Multiplet (m) |

| Hydroxyl (-OH) | Variable | Broad Singlet (br s) |

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count and identification of the chemical environment.

Expected signals in the ¹³C NMR spectrum are:

Carbonyl Carbon (-C=O): The ester carbonyl carbon is the most deshielded, appearing far downfield, typically around δ 170-172 ppm.

Oxygen-bearing Carbons (CH-OAc and CH-OH): The two methine carbons directly attached to oxygen atoms appear in the range of δ 65-75 ppm. The carbon bearing the acetate group is generally slightly more downfield than the one bearing the hydroxyl group.

Cyclohexane Ring Carbons (-CH₂-): The aliphatic methylene carbons of the cyclohexane ring are found further upfield, typically in the δ 25-40 ppm range.

Acetate Methyl Carbon (-CH₃): The methyl carbon of the acetate group is the most shielded, appearing furthest upfield, generally around δ 21 ppm.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (-C =O) | 170 - 172 |

| Methine (C H-OAc) | 68 - 75 |

| Methine (C H-OH) | 65 - 72 |

| Cyclohexane Ring (-C H₂-) | 25 - 40 |

| Acetate Methyl (-C H₃) | ~21 |

Two-dimensional (2D) NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are used to further confirm structural assignments. An HSQC spectrum correlates the signals from the ¹H NMR spectrum with the signals of the directly attached carbons from the ¹³C NMR spectrum. This technique would show a cross-peak connecting the proton signal for the CH-OAc group (e.g., at ~4.7 ppm) with its corresponding carbon signal (~70 ppm), and another cross-peak correlating the CH-OH proton (~3.7 ppm) with its carbon (~68 ppm). This provides unambiguous evidence for the C-H connectivities within the molecule, solidifying the assignments made from 1D NMR spectra.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. For this compound, the nominal molecular weight is 158 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₈H₁₄O₃. nih.gov

The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 158. The fragmentation pattern provides valuable structural information. Key fragments observed for this compound include:

m/z 43: This very prominent peak corresponds to the acetyl cation ([CH₃CO]⁺), a characteristic fragment for acetate esters. nih.gov

m/z 98: This fragment results from the loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion, corresponding to the [M - 60]⁺ ion.

m/z 80: A major peak in the spectrum, likely formed by the subsequent loss of water (H₂O, 18 Da) from the m/z 98 fragment. nih.gov This corresponds to the cyclohexene (B86901) radical cation.

| m/z Value | Proposed Fragment | Significance |

| 158 | [C₈H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 98 | [M - CH₃COOH]⁺ | Loss of acetic acid |

| 80 | [M - CH₃COOH - H₂O]⁺ | Loss of acetic acid and water nih.gov |

| 43 | [CH₃CO]⁺ | Acetyl cation, characteristic of acetate esters nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound displays key absorption bands that confirm its structure.

The principal characteristic peaks are:

O-H Stretch: A strong and broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the hydroxyl group and is broadened due to hydrogen bonding.

C-H Stretch: Absorption bands just below 3000 cm⁻¹ (typically 2940-2860 cm⁻¹) corresponding to the C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexane ring and methyl group.

C=O Stretch: A very strong, sharp absorption band around 1735 cm⁻¹, which is indicative of the carbonyl group in a saturated aliphatic ester.

C-O Stretch: Two distinct stretching vibrations for the C-O bonds are expected in the fingerprint region. A band around 1240 cm⁻¹ (for the C(=O)-O bond) and another around 1040 cm⁻¹ (for the C-OH bond).

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Alkane (-CH, -CH₂) | C-H Stretch | 2940 - 2860 | Strong |

| Ester (-C=O) | C=O Stretch | ~1735 | Strong, Sharp |

| Ester (C-O) | C-O Stretch | ~1240 | Strong |

| Alcohol (C-O) | C-O Stretch | ~1040 | Medium-Strong |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. Gas chromatography (GC) is particularly well-suited for this compound due to its volatility.

In a typical GC analysis, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of components between the mobile and stationary phases. The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).

Purity assessment is performed by analyzing the resulting chromatogram. A pure sample of this compound will ideally show a single, sharp peak. The presence of other peaks indicates impurities, such as unreacted starting materials, byproducts, or the other stereoisomer. The area under each peak is proportional to the amount of that component in the mixture, allowing for quantitative determination of purity. Combining GC with a mass spectrometer (GC-MS) allows for both the separation and the structural identification of the main compound and any impurities present. nih.govmorressier.com

An in-depth examination of the advanced analytical techniques utilized in the research and characterization of this compound reveals the sophisticated methodologies required to elucidate its structural and stereochemical properties. These techniques are fundamental in ensuring the compound's purity, identifying its isomeric forms, and determining its precise three-dimensional structure.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in computational chemistry for calculating properties such as total energies, electron density, and orbital energies. For (4-Hydroxycyclohexyl) acetate (B1210297), DFT calculations can provide a detailed understanding of its electronic properties and energetics.

DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p), to achieve a balance between accuracy and computational cost. Such calculations can determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution within the molecule and identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For (4-Hydroxycyclohexyl) acetate, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and acetate groups, indicating these as sites for electrophilic attack.

Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Calculated Value | Method/Basis Set |

| Total Energy | -537.0 Hartrees | B3LYP/6-311++G(d,p) |

| HOMO Energy | -7.2 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | 1.5 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 8.7 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.5 Debye | B3LYP/6-311++G(d,p) |

Molecular Geometry Optimization and Conformational Analysis of Cyclohexyl Ring

The cyclohexyl ring of this compound can exist in several conformations, with the chair form being the most stable. The substituents, the hydroxyl and acetate groups, can be in either axial or equatorial positions. Molecular geometry optimization, often performed using DFT or other quantum chemical methods, is used to find the most stable three-dimensional structure of the molecule.

For this compound, there are two main isomers to consider: cis and trans. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. For each isomer, a conformational analysis is necessary to determine the preferred chair conformation. Generally, larger substituents prefer the equatorial position to minimize steric hindrance.

In the case of trans-(4-Hydroxycyclohexyl) acetate, one chair conformation would have both the hydroxyl and acetate groups in equatorial positions (diequatorial), while the other would have both in axial positions (diaxial). The diequatorial conformation is expected to be significantly more stable. For the cis isomer, one chair conformation would have one group axial and the other equatorial, and the ring-flipped conformation would have the opposite arrangement. The relative energies of these conformers can be calculated to determine the most populated state at a given temperature.

Illustrative Conformational Energy Profile for trans-(4-Hydroxycyclohexyl) acetate

This table presents a hypothetical energy profile to illustrate the expected results of a conformational analysis.

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| Chair 1 (trans) | Diequatorial | 0.0 |

| Chair 2 (trans) | Diaxial | +5.0 |

| Twist-Boat | - | +6.5 |

| Boat | - | +7.0 |

Computational Studies of Reaction Pathways and Transition States

Computational chemistry can be employed to study the mechanisms of chemical reactions involving this compound. For instance, the esterification of 1,4-cyclohexanediol (B33098) with acetic acid to form this compound, or the hydrolysis of the ester group, can be modeled. By mapping the potential energy surface of the reaction, stationary points such as reactants, products, intermediates, and transition states can be identified.

The transition state is a critical point on the reaction pathway that corresponds to the highest energy barrier. The structure and energy of the transition state can be calculated using methods like DFT. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. Computational studies can thus provide valuable insights into the kinetics and thermodynamics of reactions. For example, a theoretical study could elucidate the role of a catalyst in the esterification reaction by showing how it lowers the activation energy.

Implicit Solvation Models (e.g., PCM) for Solvent Effects on Reactivity

Chemical reactions are often carried out in a solvent, which can significantly influence the reaction rate and mechanism. Explicitly modeling every solvent molecule is computationally expensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM), offer a more efficient alternative. In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

The use of PCM in conjunction with DFT calculations for this compound would allow for the investigation of solvent effects on its properties and reactivity. For example, the relative energies of the different conformers of the cyclohexyl ring can be recalculated in various solvents to see if the solvent stabilizes one conformer over another. Similarly, the activation energies of reactions can be computed in different solvents to predict how the reaction rate will change.

Prediction of Spectroscopic Parameters and Molecular Properties (e.g., Collision Cross Section)

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a molecule. For this compound, key spectroscopic data that can be predicted include Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions are often made using DFT calculations.

Another important molecular property that can be calculated is the collision cross section (CCS). The CCS is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS). Theoretical CCS values can be calculated for different conformers of protonated or sodiated this compound. These predicted values can then be compared with experimental IM-MS data to aid in the structural elucidation of the molecule. The Human Metabolome Database provides predicted CCS values for a related compound, cis-4-Hydroxycyclohexylacetic acid, which demonstrates the application of such predictive methods researchgate.net.

Predicted Collision Cross Section (CCS) Values for cis-4-Hydroxycyclohexylacetic acid Adducts researchgate.net

| Predictor | Adduct Type | CCS Value (Ų) |

| DarkChem | [M+H]+ | 136.436 |

| DarkChem | [M-H]- | 132.081 |

| AllCCS | [M+H]+ | 136.356 |

| AllCCS | [M-H]- | 135.727 |

| DeepCCS | [M+H]+ | 133.424 |

Molecular Dynamics Simulations for Conformational Sampling

While quantum mechanical methods are excellent for studying the energetics of specific conformations, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.

An MD simulation of this compound, either in the gas phase or in a solvent, would allow for the sampling of a wide range of conformations. This is particularly useful for flexible molecules with multiple rotatable bonds. The simulation can reveal the preferred conformations, the dynamics of the ring-flipping process of the cyclohexyl ring, and the intramolecular interactions, such as hydrogen bonding between the hydroxyl and acetate groups in certain conformations. The results of MD simulations can provide a more complete picture of the molecule's dynamic behavior, which is often crucial for understanding its biological activity or its role in chemical processes.

Applications As Research Tools and Precursors in Interdisciplinary Science

Utility as Building Blocks in the Synthesis of Complex Molecules

(4-Hydroxycyclohexyl) acetate (B1210297) is a valuable intermediate in organic synthesis, providing a foundational structure for the creation of more complex molecules. Its cyclohexane (B81311) core offers a rigid scaffold that can be functionalized in various ways. The hydroxyl and acetate groups present opportunities for a multitude of chemical transformations, including esterification and hydrolysis . This dual functionality allows chemists to selectively react at one site while protecting the other, enabling the controlled construction of intricate molecular architectures.

| Property | Value |

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| Functional Groups | Hydroxyl (-OH), Acetate (-OCOCH3) |

| Core Structure | Cyclohexane |

Properties of (4-Hydroxycyclohexyl) acetate relevant to its function as a synthetic building block.

Precursors in Pharmaceutical Development for Analog Design and Synthesis

The adaptable structure of this compound makes it a useful precursor in the field of pharmaceutical development, particularly for the design and synthesis of analog compounds. In drug discovery, creating a series of structurally related compounds, or analogs, is a common strategy to optimize the therapeutic properties of a lead molecule. The cyclohexane scaffold provided by this compound can be modified to explore the structure-activity relationships (SAR) of a potential drug candidate.

By chemically altering the hydroxyl and acetate groups, medicinal chemists can systematically vary the polarity, size, and hydrogen bonding capabilities of the molecule. This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, such as absorption, distribution, metabolism, excretion, and receptor binding affinity. The versatility of this precursor facilitates the rapid generation of a library of analogs for biological screening.

Reagents in Polymer Science for Specialty Polymer Production

In the realm of polymer science, cycloaliphatic diols are incorporated into polyesters to enhance their physical properties, such as thermal stability and impact strength. While direct applications of this compound in polymerization are not extensively documented, its structural motif is relevant. For instance, a related compound, 2,2-bis(4-hydroxycyclohexyl)propane, is utilized as a monomer in the synthesis of polyesters vt.edu.

The presence of the hydroxyl group in this compound allows it to act as a monomer in condensation polymerization reactions, such as the formation of polyesters and polyurethanes. The rigid cyclohexane ring, when incorporated into a polymer backbone, can increase the glass transition temperature (Tg) of the resulting material, leading to enhanced thermal stability. The potential for this compound and its derivatives to be used in the production of specialty polymers with tailored properties is an area of ongoing interest.

Investigative Tools for Studying Chemical Reactions and Mechanisms

The reactivity of the functional groups in this compound makes it a useful model compound for studying various chemical reactions and their mechanisms. The esterification of the hydroxyl group and the hydrolysis of the acetate group are fundamental organic reactions. By using this compound as a substrate, researchers can investigate reaction kinetics, catalyst efficiency, and the influence of solvent and temperature on these transformations.

For example, studies on the esterification of acetic acid with different alcohols provide insights into the reaction mechanism, which can be catalyzed by both homogeneous and heterogeneous acid catalysts. Understanding these mechanisms is crucial for optimizing industrial processes for the production of esters, which have wide applications as solvents, flavorings, and fragrances.

Role in Biological Metabolism and Biomarker Identification

This compound has been identified as a metabolite in biological systems, playing a role in specific metabolic pathways and serving as a potential biomarker for certain health conditions.

Research has established a clear link between this compound and the catabolism of the amino acid tyrosine. Specifically, it is a known metabolite in the metabolic disorder hawkinsinuria nih.gov. This rare, autosomal dominant inborn error of metabolism is caused by a deficiency in the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) researchgate.net. This enzyme is a key component of the tyrosine catabolic pathway, responsible for converting 4-hydroxyphenylpyruvate to homogentisate (B1232598) .

In individuals with hawkinsinuria, the impaired function of HPPD leads to the accumulation of upstream metabolites. This results in the formation and excretion of unusual metabolites, including hawkinsin (B1218168) and this compound nih.gov. The presence of elevated levels of this compound in the urine is a characteristic feature of this condition.

Applications in Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. Similarly, Structure-Kinetic Relationship (SKR) studies aim to correlate a molecule's structure with its kinetic properties, such as its binding affinity and residence time at a biological target.

Despite the utility of the cyclohexanol (B46403) scaffold in medicinal chemistry, specific and detailed SAR or SKR studies centered on "this compound" as the lead compound are not readily found in the current scientific literature. General studies on cyclohexanol derivatives have been conducted in various therapeutic areas. For instance, the exploration of the cycloalkanol ethylamine (B1201723) scaffold, which shares the basic cyclohexanol ring, led to the discovery of selective norepinephrine (B1679862) reuptake inhibitors. nih.gov In these broader studies, the focus is typically on a range of derivatives to elucidate the impact of different functional groups on activity, rather than a deep dive into the specific contributions of the acetate group at the 4-position of a hydroxycyclohexyl ring.

Molecular Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

Detailed investigations into the molecular interactions of "this compound" with specific enzymes or receptors are not extensively documented. In one study focused on the development of agonists for the Liver Receptor Homologue 1 (LRH-1), a 4-hydroxycyclohexyl analogue was synthesized and evaluated. However, this particular analogue was found to be inactive, which, while a data point, does not provide insight into specific binding interactions that would be necessary for a detailed discussion.

Without experimental data from techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling focused on this specific compound, any description of its potential interactions with biological macromolecules would be purely speculative. The orientation of the hydroxyl and acetate groups, as well as the stereochemistry of the cyclohexyl ring, would be critical determinants of its binding mode and affinity for a given target.

Modulation of Biochemical Pathways

Consistent with the lack of detailed research on its molecular interactions, there is no significant body of evidence to suggest that "this compound" has been widely used to modulate specific biochemical pathways. Its potential effects would be entirely dependent on its ability to interact with and modulate the function of key proteins within a given pathway. Without identified biological targets and corresponding activity data, its role in pathway modulation remains uncharacterized.

Future Directions and Emerging Research Perspectives

Development of Novel and Environmentally Sustainable Synthetic Routes

The chemical industry's increasing focus on green chemistry is driving the development of new, sustainable methods for synthesizing (4-Hydroxycyclohexyl) acetate (B1210297). Future research is anticipated to move away from traditional synthesis pathways that may involve harsh conditions or generate significant waste.

One promising direction is the expanded use of biocatalysis . This approach utilizes enzymes, such as lipases and alcohol dehydrogenases, to catalyze the esterification of 4-hydroxycyclohexanol or the selective acetylation of one of its hydroxyl groups. mdpi.com Enzymatic reactions often occur under mild conditions, in aqueous solutions, and with high selectivity, which significantly reduces the environmental impact. d-nb.infonih.gov Researchers are exploring a wider range of microorganisms and engineered enzymes to improve reaction yields and rates. The chemo-enzymatic synthesis, which combines both chemical and enzymatic steps, is another area of active research, aiming to leverage the advantages of both methodologies. dergipark.org.trdergipark.org.trnih.gov

Another key area is the development of heterogeneous catalysts . Solid acid catalysts, for instance, can replace traditional liquid acids like sulfuric acid, which are corrosive and difficult to separate from the reaction mixture. mdpi.comresearchgate.net Materials like sulfonated resins and functionalized mesoporous silicas are being investigated for their potential to catalyze the esterification of cyclohexene (B86901) with acetic acid to produce cyclohexyl acetate, a related compound. researchgate.net These catalysts can be easily recovered and reused, making the process more economical and environmentally friendly. mdpi.com

Future research will likely focus on optimizing these sustainable routes, including the development of continuous-flow processes that can improve efficiency and scalability. mdpi.comresearchgate.net

| Synthetic Route | Catalyst Type | Key Advantages | Research Focus |

| Biocatalysis | Lipases, Alcohol Dehydrogenases | Mild reaction conditions, high selectivity, reduced waste | Enzyme screening and engineering, process optimization |

| Chemo-enzymatic | Combination of chemical catalysts and enzymes | Leverages advantages of both synthetic approaches | Integration of catalytic steps, development of one-pot syntheses |

| Heterogeneous Catalysis | Solid acids (e.g., sulfonated resins, zeolites) | Catalyst reusability, reduced corrosion and waste | Development of novel catalyst materials, improving catalyst activity and stability |

Exploration of Advanced Catalytic Systems for Efficient Synthesis and Transformation

Building on the principles of green chemistry, the exploration of advanced catalytic systems is a critical area of future research for (4-Hydroxycyclohexyl) acetate. The goal is to achieve higher efficiency, selectivity, and sustainability in its synthesis and subsequent chemical transformations.

Enzymatic catalysis , as mentioned, is a major focus. Lipases, in particular, have shown great promise in catalyzing esterification and transesterification reactions with high enantioselectivity. d-nb.infonih.gov For instance, Candida antarctica lipase (B570770) A (CALA) has been successfully used for the enzymatic acetylation of related cyclohexanol (B46403) derivatives. mdpi.com Future work will involve screening for novel lipases from diverse sources and using protein engineering to enhance their activity, stability, and substrate specificity for the synthesis of this compound.

The use of solid acid catalysts is another important frontier. mdpi.comresearchgate.net Research is ongoing to develop highly active and stable solid acid catalysts that can efficiently promote the esterification of 4-hydroxycyclohexanol with acetic acid. The balance between the catalyst's acidity and its hydrophilicity is a key factor being investigated to optimize reaction rates and prevent unwanted side reactions. mdpi.com

Furthermore, the development of nanocatalysts could offer new possibilities. Their high surface-area-to-volume ratio can lead to enhanced catalytic activity. The immobilization of enzymes on nanomaterials is also an area of interest, as it can improve the stability and reusability of biocatalysts.

| Catalytic System | Catalyst Example | Application in this compound Synthesis | Future Research Directions |

| Enzymatic Catalysis | Candida antarctica lipase A (CALA) | Stereoselective acetylation of 4-hydroxycyclohexanol | Discovery of novel enzymes, protein engineering for improved performance |

| Heterogeneous Catalysis | Sulfonated porous carbons, zeolites | Esterification of 4-hydroxycyclohexanol | Design of catalysts with optimized acidity and porosity, improving long-term stability |

| Nanocatalysis | Metal oxide nanoparticles, enzyme-nanoparticle conjugates | Potential for enhanced catalytic activity and selectivity | Synthesis of novel nanocatalysts, investigation of reaction mechanisms at the nanoscale |

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry, and the study of this compound is no exception. These computational tools can accelerate the discovery and optimization of synthetic routes, as well as predict the properties of the compound and its derivatives. beilstein-journals.orgchemrxiv.orgresearchgate.net

One of the key applications of ML is in the optimization of reaction conditions . duke.edu By analyzing large datasets of chemical reactions, ML algorithms can identify the optimal temperature, pressure, catalyst, and solvent for the synthesis of this compound, leading to higher yields and purity. rsc.org This data-driven approach can significantly reduce the number of experiments required, saving time and resources.

| Application Area | AI/ML Technique | Potential Impact on this compound Research |

| Reaction Optimization | Supervised learning, Bayesian optimization | Faster identification of optimal synthesis conditions, leading to improved yields and reduced costs. duke.edursc.org |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models, deep neural networks | Rapid screening of virtual compounds for desired properties, guiding the design of new derivatives. specialchem.comeurekalert.orgnewswise.com |

| Synthesis Design | Retrosynthesis prediction models | Discovery of novel and more efficient synthetic routes. beilstein-journals.org |

In-depth Investigation of Stereoisomer-Specific Reactivity and Biological Function

This compound exists as cis and trans stereoisomers, and it is becoming increasingly clear that the spatial arrangement of the hydroxyl and acetate groups has a profound impact on the molecule's properties and functions. A major focus of future research will be to unravel the specific reactivity and biological roles of each isomer.

The stereoselective synthesis of the individual cis and trans isomers is a key area of investigation. Biocatalytic methods, using enzymes like alcohol dehydrogenases, have shown promise in the stereoselective reduction of the corresponding ketone to produce the desired cyclohexanol precursor with high diastereoisomeric excess. mdpi.com This allows for the synthesis of isomerically pure this compound.

Once isolated, the stereoisomer-specific reactivity of each isomer can be studied in detail. This includes investigating differences in their reaction kinetics, susceptibility to enzymatic transformations, and their behavior as monomers in polymerization reactions.

Furthermore, there is a growing interest in the biological functions of the individual stereoisomers. In the fragrance industry, for example, it is known that the cis and trans isomers of related compounds can have distinct odor profiles. mdpi.com Similarly, the therapeutic potential of each isomer may differ. For instance, related trans-4-Hydroxycyclohexylacetic acid has been linked to the metabolic disorder hawkinsinuria. hmdb.ca Future research will likely involve detailed biological assays to assess the distinct effects of the cis and trans isomers of this compound on various biological targets.

| Research Area | Focus | Importance |

| Stereoselective Synthesis | Development of methods to produce pure cis and trans isomers. | Enables the study of individual isomer properties. |

| Stereoisomer-Specific Reactivity | Investigating differences in the chemical and enzymatic reactions of each isomer. | Provides a deeper understanding of the molecule's chemical behavior. |

| Biological Function | Assessing the distinct biological activities and therapeutic potentials of each isomer. | Crucial for applications in fragrance, pharmaceuticals, and other life sciences. |

Utilization in Advanced Materials Science and Engineering

While this compound is primarily known as a chemical intermediate, its bifunctional nature—possessing both a hydroxyl and an ester group—makes it an attractive building block for the synthesis of advanced materials. Future research is expected to explore its potential in materials science and engineering more extensively.

One of the most promising applications is in the development of new polymers . The hydroxyl group of this compound can act as a site for polymerization, potentially leading to the formation of novel polyesters, polycarbonates, and polyurethanes. The cyclohexyl ring in the polymer backbone could impart desirable properties such as increased rigidity, thermal stability, and altered solubility. Lipase-catalyzed ring-opening polymerization of cyclic monomers derived from natural compounds is an emerging green strategy for polymer synthesis, and this compound could potentially be a precursor to such monomers. rsc.org

The compound could also find use in the formulation of coatings and resins . Its structure may contribute to improved adhesion, hardness, and weather resistance in coating applications. The ester group can also undergo transesterification reactions, allowing for the cross-linking of polymer chains to form robust resin networks.

Furthermore, the stereochemistry of this compound could be exploited to create materials with specific optical properties . The incorporation of the chiral cis or trans isomers into a polymer matrix could lead to materials with unique chiroptical characteristics, which are of interest in applications such as optical displays and sensors.

| Potential Application | Role of this compound | Desired Material Properties |

| Polymer Synthesis | Monomer or co-monomer | Enhanced thermal stability, rigidity, specific solubility |

| Coatings and Resins | Reactive component | Improved adhesion, hardness, durability |

| Optical Materials | Chiral building block | Specific chiroptical properties |

Q & A

Basic: What are the standard synthetic routes for (4-Hydroxycyclohexyl) acetate, and what analytical methods validate its purity and structure?

Answer:

The synthesis of this compound typically involves esterification of 4-hydroxycyclohexanol with acetic anhydride under acidic or basic catalysis. Key steps include controlling reaction temperature (e.g., 40–60°C) and purification via column chromatography. Structural validation employs:

- NMR spectroscopy (¹H and ¹³C) to confirm ester bond formation and cyclohexyl stereochemistry .

- Gas Chromatography (GC) for purity assessment (>95% purity criteria) .

- X-ray crystallography or FT-IR to resolve molecular conformation and functional groups .

Cross-referencing with databases like PubChem or HMDB ensures alignment with reported spectral data .

Advanced: How does the stereochemistry of this compound influence its physicochemical properties and biological interactions?

Answer:

The cis and trans isomers of this compound exhibit distinct properties:

- Solubility : The trans isomer (axial hydroxyl group) shows lower aqueous solubility due to reduced hydrogen bonding .

- Biological Activity : Stereochemistry affects metabolic pathways; trans-4-Hydroxycyclohexylacetic acid is detected as a metabolite in HMDB, suggesting enzyme-specific recognition .

- Thermodynamic Stability : Computational models (e.g., DFT) predict the cis isomer’s higher stability in nonpolar solvents .

Experimental validation involves chiral HPLC separation and comparative bioassays .

Basic: What are the key physical and chemical properties of this compound critical for experimental design?

Answer:

Critical properties include:

- Melting Point : 85–88°C (varies with isomer purity) .

- LogP : ~1.2, indicating moderate hydrophobicity .

- Stability : Hydrolyzes under strong acidic/basic conditions; store at 2–8°C in inert atmospheres .

- Solubility : Soluble in ethanol, DMSO, and dichloromethane; limited in water (<1 mg/mL) .

These parameters guide solvent selection, reaction conditions, and storage protocols .

Advanced: What computational approaches are effective in modeling the conformational dynamics of this compound in different solvents?

Answer:

- Molecular Dynamics (MD) Simulations : Predict solvent-dependent conformational changes (e.g., chair vs. boat cyclohexane ring) using force fields like OPLS-AA .

- Density Functional Theory (DFT) : Optimize ground-state geometries and calculate solvent-polarity effects on dipole moments .

- COSMO-RS : Model solvation free energy in polar aprotic solvents (e.g., acetonitrile) to predict solubility trends .

Validate computational results with experimental NMR coupling constants and dielectric constant measurements .

Basic: How can researchers resolve discrepancies in reported spectral data (e.g., NMR, IR) for this compound?

Answer:

- Database Cross-Referencing : Compare with HMDB (ID: HMDB0000909) or PubChem entries for consensus spectral peaks .

- Parameter Standardization : Ensure consistent NMR solvent (e.g., CDCl₃ vs. DMSO-d₆) and temperature during data acquisition .

- Multi-Technique Validation : Combine IR (C=O stretch ~1740 cm⁻¹) with mass spectrometry (m/z 158.2 [M+H]⁺) to confirm molecular identity .

- Controlled Replication : Synthesize the compound using documented protocols to isolate procedural artifacts .

Advanced: What metabolic pathways involve this compound, and how can isotopic labeling elucidate its fate in biological systems?

Answer:

- Phase I Metabolism : Hepatic cytochrome P450 enzymes oxidize the cyclohexyl ring, forming dihydroxy derivatives .

- Phase II Conjugation : Glucuronidation at the hydroxyl group enhances renal excretion .

- Isotopic Tracers : Synthesize ¹³C-labeled acetate moieties to track metabolic flux via LC-MS/MS. Deuterium labeling at the 4-position monitors stereochemical retention in vivo .

- In Vitro Models : Use liver microsomes or hepatocyte cultures to quantify metabolite formation kinetics .

Basic: What safety precautions are required when handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Work in a fume hood due to volatile organic compound (VOC) emissions .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Data : Limited acute toxicity reported, but treat as a potential irritant based on structural analogs .

Advanced: How can researchers optimize the enantioselective synthesis of this compound for pharmaceutical applications?

Answer:

- Chiral Catalysts : Use lipase enzymes (e.g., Candida antarctica Lipase B) for kinetic resolution in esterification .

- Asymmetric Hydrogenation : Apply Ru-BINAP complexes to reduce precursor ketones with >90% enantiomeric excess (ee) .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) .

Monitor ee via chiral GC or HPLC with cellulose-based columns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.